

# Ethyl 2-benzylacetoacetate CAS number 620-79-1 properties

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## Compound of Interest

Compound Name: Ethyl 2-benzylacetoacetate

Cat. No.: B018223

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An In-Depth Technical Guide to **Ethyl 2-benzylacetoacetate** (CAS 620-79-1)

This guide provides a comprehensive overview of the core properties, synthesis, and synthetic applications of **Ethyl 2-benzylacetoacetate**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Identity and Physical Properties

**Ethyl 2-benzylacetoacetate**, also known by its IUPAC name ethyl 2-benzyl-3-oxobutanoate, is an organic compound widely utilized as a versatile intermediate in organic synthesis.<sup>[1][2]</sup> It is recognized for its role in the production of pharmaceuticals, fragrances, and as a flavoring agent.<sup>[2][3]</sup>

Table 1: Physicochemical Properties of **Ethyl 2-benzylacetoacetate**

Property	Value	Source(s)
CAS Number	620-79-1	[1][4]
Molecular Formula	C <sub>13</sub> H <sub>16</sub> O <sub>3</sub>	[1][4]
Molecular Weight	220.26 g/mol	[1]
Appearance	Colorless to light yellow oily liquid with a balsamic, floral-fruity odor.	[1]
Boiling Point	275-276 °C at 760 mmHg	[1][3][5]
Density	1.033 - 1.037 g/mL at 25 °C	[1][3]
Refractive Index (n <sup>20</sup> /D)	1.498 - 1.502	[1]
Solubility	Insoluble in water; soluble in organic solvents and oils.	[1]
Flash Point	>110 °C (>230 °F)	[3]
LogP (Octanol/Water)	2.52	[1][3]
pKa (Predicted)	11.41 ± 0.46	[3]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Ethyl 2-benzylacetoacetate**.

Table 2: Summary of Spectroscopic Data

Spectrum	Key Features	Source(s)
$^1\text{H}$ NMR	Data available, typical signals include those for ethyl ester, acetyl, benzylic, and aromatic protons.	[1]
$^{13}\text{C}$ NMR	Data available, shows characteristic peaks for ester carbonyl, ketone carbonyl, aromatic carbons, and aliphatic carbons.	[1]
IR Spectroscopy	Strong C=O stretching bands for the ketone and ester groups (typically in the 1715-1750 $\text{cm}^{-1}$ region), C-O stretching bands (1000-1300 $\text{cm}^{-1}$ ), and bands for the aromatic ring.	[1][6][7][8]
Mass Spectrometry	Molecular ion peak ( $\text{M}^+$ ) at m/z 220. Key fragment ions observed at m/z 131 and 43.	[1][9]

## Safety and Handling

Proper handling of **Ethyl 2-benzylacetoacetate** is essential in a laboratory setting. It is classified as an irritant.

Table 3: GHS Hazard Information

Hazard Class	Hazard Statement	GHS Pictogram	Precautionary Statements
Skin Corrosion/Irritation	H315: Causes skin irritation	GHS07 (Exclamation Mark)	P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	GHS07 (Exclamation Mark)	P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)	H335: May cause respiratory irritation	GHS07 (Exclamation Mark)	P261, P271, P304+P340, P312, P403+P233, P405, P501

## Experimental Protocols

### Synthesis of Ethyl 2-benzylacetoacetate

The most common laboratory synthesis involves the alkylation of an ethyl acetoacetate enolate with benzyl chloride.

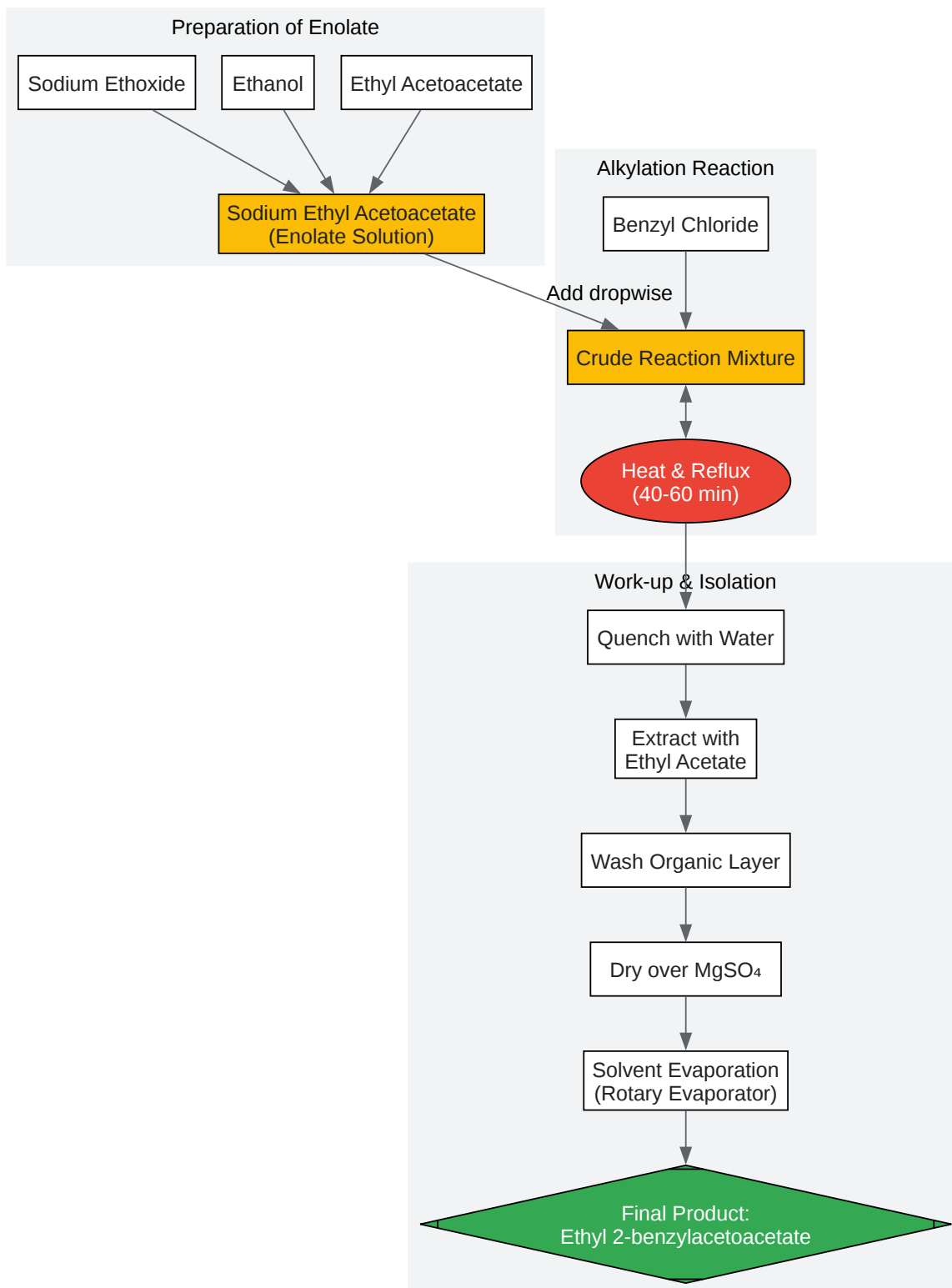
Reaction: Ethyl acetoacetate + Sodium ethoxide → Sodium ethyl acetoacetate (enolate)  
Sodium ethyl acetoacetate + Benzyl chloride → **Ethyl 2-benzylacetoacetate** + Sodium chloride

Detailed Methodology:

- **Enolate Formation:** In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq.) in absolute ethanol (approx. 7 mL per gram of sodium ethoxide).
- To this stirred solution, add ethyl 3-oxobutanoate (ethyl acetoacetate, 1.0 eq.). Stir the mixture until the solid sodium ethoxide has completely dissolved, indicating the formation of the sodium enolate.

- Alkylation: Slowly add benzyl chloride (1.0 eq.) dropwise to the flask through the condenser. An exothermic reaction may be observed.
- Reflux: After the addition is complete, heat the reaction mixture to reflux for approximately 40-60 minutes to ensure the reaction goes to completion.
- Work-up: Cool the reaction mixture to room temperature and pour it into deionized water (approx. 100 mL).
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (2 x 50 mL).
- Washing: Combine the organic extracts and wash them with deionized water (2 x 50 mL) to remove any remaining ethanol and salts.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification (Optional): The resulting oil can be purified further by vacuum distillation if necessary.

## Synthesis Workflow for Ethyl 2-benzylacetoacetate

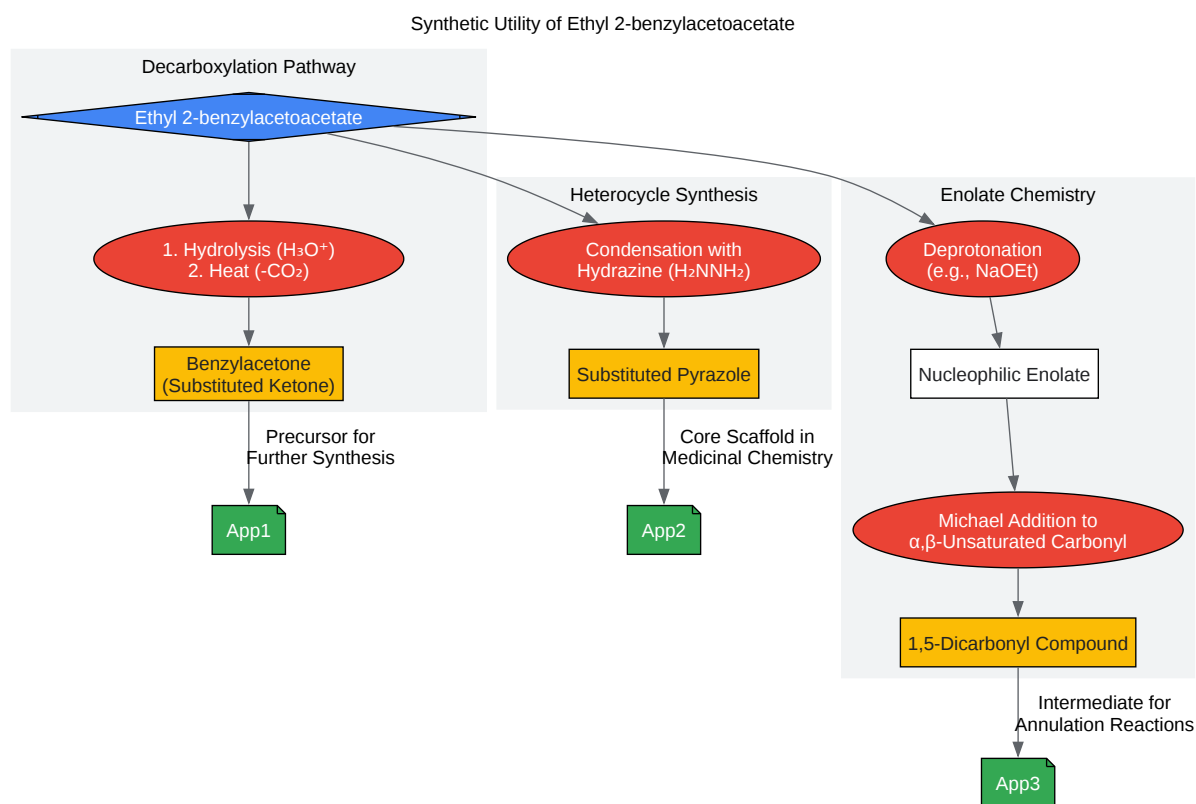
[Click to download full resolution via product page](#)Synthesis of **Ethyl 2-benzylacetoacetate**.

## Applications in Pharmaceutical and Organic Synthesis

**Ethyl 2-benzylacetoacetate** is a valuable building block in organic chemistry due to the presence of multiple functional groups that can be selectively manipulated. Its core structure, a  $\beta$ -keto ester, allows for a wide range of chemical transformations.<sup>[10][11]</sup>

- **Synthesis of Ketones:** The ester can undergo hydrolysis and decarboxylation (ketonic hydrolysis) under acidic or basic conditions to yield benzylacetone, a simple ketone.
- **Synthesis of Carboxylic Acids:** Saponification followed by acidification can be used to produce the corresponding  $\beta$ -keto acid, which is often unstable but can be used in subsequent steps.
- **Heterocyclic Synthesis:** The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various five- and six-membered heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.<sup>[12][13][14]</sup> For example, condensation with hydrazine derivatives yields pyrazoles, while reaction with ureas or amidines can produce pyrimidines.
- **Michael Additions:** The active methylene proton can be removed to form a nucleophilic enolate, which can participate in Michael addition reactions to  $\alpha,\beta$ -unsaturated carbonyl compounds, forming new carbon-carbon bonds.<sup>[13]</sup>

While it is cited as an intermediate in the synthesis of anticonvulsants and antihistamines, specific, publicly available protocols detailing its use for a named drug are scarce.<sup>[2]</sup> However, its utility is demonstrated by its ability to generate complex molecular architectures relevant to drug discovery.



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